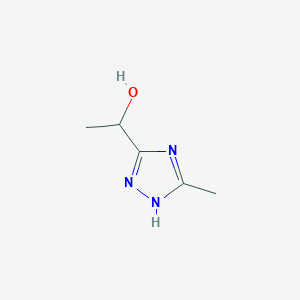
1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including those similar to the compound , has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can vary depending on the specific compound and conditions. For instance, depending on the conditions, 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine can provide both N1 and N4 for coordination with ruthenium .Mecanismo De Acción
The mechanism of action of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is not fully understood, but it is believed to involve the interaction with specific proteins and enzymes. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes, resulting in the inhibition of various cellular processes. In biochemistry, it has been shown to bind to specific proteins, resulting in the modulation of their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to exhibit anticancer, anti-inflammatory, and antibacterial activities. In biochemistry, it has been shown to modulate the activity of specific proteins and enzymes. In materials science, it has been shown to exhibit unique properties that make it a potential building block for the synthesis of new materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol in lab experiments is its potential to exhibit unique properties that can be exploited for various applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol. One direction is the further exploration of its potential applications in medicinal chemistry, biochemistry, and materials science. Another direction is the elucidation of its mechanism of action, which could lead to the development of more effective drugs and materials. Additionally, the synthesis of new derivatives of this compound could lead to the discovery of compounds with enhanced properties.
Métodos De Síntesis
1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol can be synthesized using various methods, including the reaction of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid with ethylene glycol in the presence of a catalyst. Another method involves the reaction of 3-methyl-1H-1,2,4-triazole-5-carbaldehyde with ethylene glycol in the presence of a reducing agent. Both methods result in the formation of this compound, which can be purified using various techniques.
Aplicaciones Científicas De Investigación
1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In biochemistry, it has been studied as a ligand for various proteins and enzymes. In materials science, it has been explored as a potential building block for the synthesis of new materials.
Propiedades
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(9)5-6-4(2)7-8-5/h3,9H,1-2H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWAGYYQNNIODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2457751.png)
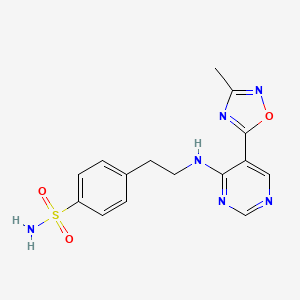
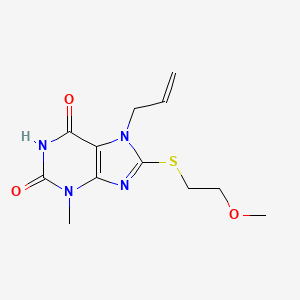
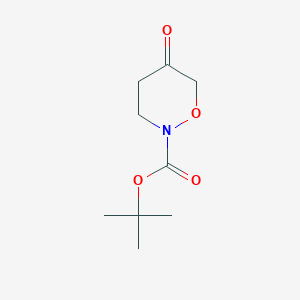
![N-Methyl-1-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2457757.png)

![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/no-structure.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)
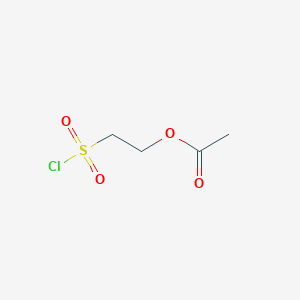
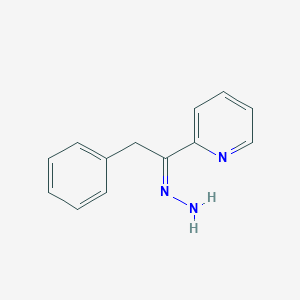
![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(4-methylanilino)ethyl] carbamothioate](/img/structure/B2457770.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457771.png)